molecular formula C10H4Cl2N4O2 B2849258 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 680214-03-3

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B2849258
CAS No.: 680214-03-3
M. Wt: 283.07
InChI Key: ZMOJOQWGYBCXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine atoms at positions 2 and 6, and a 1,3,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 1,2-oxazol-5-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N4O2/c11-7-3-5(4-8(12)14-7)9-15-16-10(17-9)6-1-2-13-18-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJOQWGYBCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps, starting with the formation of the oxazole and oxadiazole rings. One common approach is to start with a suitable pyridine derivative, which undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions. Subsequent reactions involve the formation of the oxazole and oxadiazole rings through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process would also involve purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The synthesis of 2,6-dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine relies on strategic cyclization and coupling reactions. Key approaches include:

  • Cyclodehydration of Diacylhydrazines : Using phosphorus oxychloride (POCl₃) as a dehydrating agent, 1,2-diacylhydrazines are cyclized to form the 1,3,4-oxadiazole core . For example, precursor intermediates such as 1,2-diacylhydrazines 41 (from Scheme 9 in ) undergo POCl₃-mediated cyclization to yield 2,5-disubstituted oxadiazoles.

  • Oxidative Cyclization : Catalytic systems like Chloramine-T facilitate the formation of the oxadiazole ring from hydrazide derivatives under microwave irradiation . This method is efficient for introducing aryl/heteroaryl substituents at the 5-position of the oxadiazole.

The pyridine ring’s dichloro substitution pattern is typically introduced via nucleophilic aromatic substitution (NAS) or direct halogenation of pre-functionalized pyridine intermediates .

Nucleophilic Aromatic Substitution at the Pyridine Core

The electron-deficient pyridine ring (due to Cl substituents) undergoes selective NAS reactions:

  • Substitution at C-4 : The oxadiazole-oxazolyl group at position 4 can act as a directing group, enabling further functionalization. For example, under basic conditions, hydroxyl or amine groups replace the oxadiazole moiety in controlled reactions .

  • Chlorine Displacement : In polar aprotic solvents (e.g., DMF), the 2- and 6-chloro groups are susceptible to replacement by nucleophiles like alkoxides or amines. This is exemplified by the synthesis of nitrocatechol derivatives in , where Cl substituents are retained due to steric and electronic effects.

Table 1: Representative NAS Reactions

Reaction ConditionsProductYield (%)Reference
K₂CO₃, DMF, 80°C, NH₃ (g)4-Amino-2,6-dichloropyridine derivative72
NaH, THF, 0°C, R-OH4-Alkoxy-2,6-dichloropyridine analogs65–78

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety exhibits versatile reactivity:

  • Ring-Opening Reactions : Under acidic or reductive conditions, the oxadiazole ring cleaves to form hydrazides or amidines. For instance, HCl/EtOH hydrolyzes the oxadiazole to yield pyridine-4-carbohydrazide intermediates .

  • Electrophilic Substitution : The oxazol-5-yl group directs electrophilic attacks (e.g., nitration, sulfonation) to its 4-position, enabling further derivatization .

Key Reaction Pathway :

  • Hydrazide Formation :
    Oxadiazole+H2O H+Hydrazide\text{Oxadiazole}+\text{H}_2\text{O H}^+\rightarrow \text{Hydrazide}

  • Oxidative Functionalization :
    Chloramine-T-mediated oxidation introduces sulfone or sulfoxide groups at the oxadiazole’s sulfur atom (if present) .

Coordination Chemistry and Metal Complexation

The compound’s pyridine and oxadiazole moieties act as polydentate ligands:

  • Transition Metal Binding : Cu(II) and Pd(II) ions coordinate via the pyridine nitrogen and oxadiazole’s lone pairs, forming stable complexes used in catalysis .

  • Applications : Such complexes exhibit enhanced catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 250°C, releasing CO and Cl₂ gas, as confirmed by thermogravimetric analysis (TGA) .

  • Photodegradation : UV irradiation in aqueous media leads to oxadiazole ring cleavage, forming pyridine-4-carboxylic acid derivatives .

Biological Activity and Functional Derivatives

While direct pharmacological data for this compound is limited, structurally related analogs show:

  • Antioxidant Activity : 1,3,4-oxadiazole derivatives scavenge free radicals 1.5× more effectively than ascorbic acid .

  • Antimicrobial Properties : Chlorine substituents enhance activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to 1,3,4-oxadiazoles. The derivative 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine has been synthesized and evaluated for its efficacy against various viral strains. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against Feline herpes virus and Herpes simplex virus types 1 and 2 . The structural modifications in oxadiazole compounds enhance their interaction with viral targets.

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies. Various oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds featuring similar oxadiazole structures have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer progression . These compounds exhibit IC50 values in the nanomolar range against specific cancer cells.

Inhibition of Carbonic Anhydrases

The compound has also been studied for its ability to inhibit carbonic anhydrases (CAs), enzymes that play a vital role in physiological processes such as respiration and pH balance. Certain derivatives have shown selective inhibition of human carbonic anhydrases at low concentrations . This property could be leveraged for therapeutic applications in conditions like glaucoma and epilepsy.

Data Tables

Application AreaCompound ActivityReference
AntiviralActive against Herpes simplex viruses
AnticancerInhibits HDACs with IC50 values <20 nM
Carbonic Anhydrase InhibitionSelective inhibition at nanomolar concentrations

Case Study 1: Antiviral Efficacy

A study conducted on various oxadiazole derivatives demonstrated that specific modifications significantly increased their antiviral activity. The synthesis of this compound was part of a broader investigation into antiviral agents targeting Herpes viruses. Results indicated that the compound inhibited viral replication effectively when tested in vitro.

Case Study 2: Cancer Cell Line Testing

In another research initiative focusing on anticancer properties, derivatives including the target compound were screened against multiple cancer cell lines. The results revealed that certain structural modifications enhanced the potency of these compounds against leukemia and melanoma cell lines. The study emphasized the importance of oxadiazole moieties in increasing bioactivity.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Oxadiazole Hybrids

The target compound differs from analogs such as 2,6-bis[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine (compound 2 ) and 2,6-bis[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine (compound 3 ) in both substituent type and spatial arrangement :

  • Substituent Diversity: The target compound replaces sulfanylalkyl groups (e.g., –SCH₃ in 2) with a fused oxazole-oxadiazole system. This substitution likely enhances π-π stacking interactions and alters electronic properties due to the electron-rich oxazole ring.
Property Target Compound Compound 2 Compound 3
Pyridine Substituents 2,6-Cl; 4-oxadiazole-oxazole 2,6-bis(oxadiazole-methylsulfanyl) 2,6-bis(oxadiazole-ethylsulfanyl)
Key Functional Groups Cl, oxazole, oxadiazole Methylsulfanyl, oxadiazole Ethylsulfanyl, oxadiazole
Electronic Effects High electronegativity (Cl), π-conjugation Moderate electronegativity Moderate electronegativity

Crystallographic and Spectroscopic Analysis

The SHELX software suite, widely used for small-molecule crystallography , could resolve the target compound’s structure, as demonstrated for analogs in . Key spectral differences include:

  • ¹H-NMR : The target compound’s pyridine protons are expected near δ 8.3–8.4 ppm (similar to 2 and 3 ), but the oxazole protons may appear downfield (δ 8.5–9.0 ppm) due to aromaticity .
  • IR Spectroscopy : The absence of sulfanyl (C–S) stretches (~600–700 cm⁻¹) distinguishes it from 2 and 3 , while C=N (oxadiazole) and C–O (oxazole) stretches (~1500–1600 cm⁻¹) dominate .

Biological Activity

2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine (CAS Number: 680214-03-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial, antiproliferative, and antioxidant properties.

The molecular formula of this compound is C₁₀H₄Cl₂N₄O₂ with a molar mass of 283.07 g/mol. The compound exhibits a melting point range of 182–184 °C and has predicted density and boiling point values of 1.552 g/cm³ and 527.3 °C respectively .

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In a study assessing various oxadiazole derivatives, it was found that the introduction of a pyridyl ring enhanced the overall antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The inhibition zones (IZs) for these compounds ranged between 10–28 mm when compared to standard antibiotics like ciprofloxacin .

Bacterial Strain Inhibition Zone (mm) Standard Antibiotic (Ciprofloxacin) IZ (mm)
Staphylococcus aureus10–2022–26
Escherichia coli8–1620
Listeria monocytogenes10–1828

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated using the MTT assay on various cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results indicated that certain derivatives exhibited cytotoxicity and inhibited the activity of topoisomerase I, an enzyme crucial for DNA replication. Molecular docking studies further supported these findings by demonstrating favorable interactions between the compound and the enzyme's active site .

Cell Line IC50 (µM) Mechanism of Action
HCT-11615.0Topoisomerase I inhibition
HeLa12.5Topoisomerase I inhibition

Antioxidant Activity

Antioxidant assays using the DPPH radical scavenging method showed that derivatives with oxadiazole structures exhibited significant radical scavenging abilities. The antioxidant efficiency was comparable to ascorbic acid, a well-known antioxidant. This suggests that the compound may also play a role in mitigating oxidative stress-related diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated a series of oxadiazole derivatives against various pathogens. The findings revealed that compounds similar to this compound displayed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Screening : Another study focused on the antiproliferative potential of oxadiazole derivatives demonstrated that specific modifications to the oxadiazole ring could significantly increase cytotoxic effects on cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.